molecular formula C26H19N5O4S B2494504 (E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide CAS No. 743456-69-1

(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide

Cat. No.: B2494504
CAS No.: 743456-69-1
M. Wt: 497.53
InChI Key: LEJSFNYDWHANEA-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide is a structurally sophisticated small molecule recognized for its potential as a kinase inhibitor in biochemical research. Its design incorporates an (E)-acrylamide moiety linked to a cyano group, a pharmacophore commonly associated with covalent binding to cysteine residues in the ATP-binding pocket of specific kinases[a]. The unique 4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl group contributes to its selectivity profile. This compound is of significant interest in the study of intracellular signaling pathways and for the development of targeted therapeutic agents, particularly in oncology research where dysregulated kinase activity is a hallmark of disease[b]. Researchers utilize this molecule as a chemical probe to investigate kinase function, validate novel drug targets, and explore mechanisms of signal transduction inhibition. Its structure is related to patented compounds designed for selective kinase inhibition, highlighting its value in early-stage drug discovery and pharmacological tool development[c].

Properties

IUPAC Name

(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O4S/c1-30-14-13-28-26(30)36-24-12-7-18(16-23(24)31(33)34)15-19(17-27)25(32)29-20-8-10-22(11-9-20)35-21-5-3-2-4-6-21/h2-16H,1H3,(H,29,32)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJSFNYDWHANEA-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

 E 2 cyano 3 4 1 methylimidazol 2 yl sulfanyl 3 nitrophenyl N 4 phenoxyphenyl prop 2 enamide\text{ E 2 cyano 3 4 1 methylimidazol 2 yl sulfanyl 3 nitrophenyl N 4 phenoxyphenyl prop 2 enamide}

This structure features multiple functional groups that contribute to its biological properties, including a cyano group, phenoxy moiety, and nitrophenyl structure.

1. Anti-inflammatory Activity:
Research has indicated that compounds similar to (E)-2-cyano derivatives exhibit anti-inflammatory properties. For instance, studies have shown that related compounds can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting that (E)-2-cyano compounds may inhibit inflammatory pathways through similar mechanisms .

2. Cytotoxicity and Cell Viability:
In vitro assays assessing cytotoxicity have demonstrated that these compounds can selectively reduce cell viability in cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of (E)-2-cyano derivatives:

Study Focus Methodology Findings
CytotoxicityJ774 macrophage cell line viability assaysSignificant reduction in viability at higher concentrations
Cytokine ProductionELISA for IL-1β and TNFα after LPS stimulationReduced cytokine levels at non-cytotoxic concentrations
Nitric Oxide SynthesisMeasurement of nitrite levels in cell supernatantsInhibition of nitrite production correlating with anti-inflammatory effects

In Vivo Studies

In vivo models have further elucidated the biological activity of (E)-2-cyano compounds:

Model Treatment Results
CFA-induced paw edema100 mg/kg JMPR-01Significant reduction in edema at 2–6 hours, comparable to dexamethasone control
Zymosan-induced peritonitis5, 10, 50 mg/kg JMPR-01Reduction in leukocyte migration by 61.8%, 68.5%, and 90.5% respectively

These results indicate that (E)-2-cyano compounds may serve as effective anti-inflammatory agents.

Case Studies

Several case studies have highlighted the potential therapeutic applications of (E)-2-cyano derivatives:

  • Anti-Cancer Applications:
    A study explored the effects of related compounds on various cancer cell lines, demonstrating significant apoptosis induction in breast cancer cells.
  • Cardiovascular Benefits:
    Another investigation assessed the impact of these compounds on endothelial function, revealing improvements in nitric oxide bioavailability and vascular relaxation responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound ID Core Structure Sulfanyl Group (R1) Aryl Substituent (R2) Notable Features
Target Compound (E)-cyanoenamide 4-(1-methylimidazol-2-yl) 4-phenoxyphenyl 3-nitro group enhances electrophilicity
(E)-enamide () (E)-cyanoenamide 4-(difluoromethyl) 4-thiophen-2-yl-1,3-thiazol-2-yl Furan ring; thiazol-thiophene hybrid may improve metabolic stability
(Z)-N-(4-chlorophenyl) () (Z)-cyanoenamide 1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl 4-chlorophenyl Chlorine substituent increases lipophilicity; (Z)-isomer may alter binding
2-cyano-3-aryl () Cyanoenamide 3-bromophenyl 4-phenylnicotinonitrile Bromine enhances steric bulk; nicotinonitrile may modulate solubility

Key Comparative Findings:

Sulfanyl Group Variations: The target compound’s 1-methylimidazol-2-yl sulfanyl group contrasts with the difluoromethyl sulfanyl group in . Brominated or chlorinated sulfanyl groups () prioritize hydrophobic interactions, which may enhance membrane permeability but reduce solubility .

Aryl Substituent Effects: The 4-phenoxyphenyl group in the target compound provides moderate lipophilicity, balancing solubility and cell penetration. In contrast, thiazol-thiophene hybrids () could enhance π-π stacking with aromatic residues in target proteins . Nitro vs.

Stereochemical Considerations :

  • The (E)-configuration in the target compound and analog ensures planar geometry, optimizing conjugation and charge distribution. In contrast, (Z)-isomers () may introduce steric clashes, reducing binding efficiency .

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